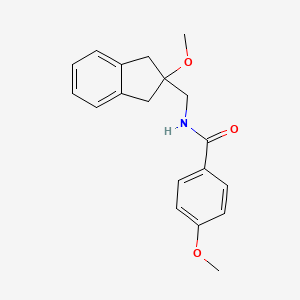

4-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide” is likely to be a complex organic molecule. It appears to contain an indene moiety, which is a polycyclic hydrocarbon, along with amide and methoxy functional groups .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The methoxy groups might undergo reactions such as demethylation, while the amide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, and stability would be determined experimentally. These properties are influenced by factors such as molecular structure and functional groups .科学的研究の応用

Receptor Binding Studies

The research conducted by Xu et al. (2005) on benzamide analogues highlights the importance of these compounds in receptor binding studies. They developed radiolabeled benzamide analogues for sigma-2 receptor evaluation, providing a useful tool for in vitro studies. This approach signifies the relevance of benzamide derivatives in understanding receptor-ligand interactions, a crucial aspect in drug development processes (Xu et al., 2005).

Synthesis Methodologies

The practical synthesis of orally active compounds, as described by Ikemoto et al. (2005), showcases the advancement in chemical synthesis techniques, emphasizing the role of benzamide derivatives in developing therapeutic agents. This work demonstrates the utility of benzamide frameworks in designing molecules with potential pharmacological applications, highlighting the versatility of these compounds in organic synthesis (Ikemoto et al., 2005).

Biological Activity Evaluation

Xu et al. (2006) explored N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamides as inhibitors of the endo-beta-glucuronidase heparanase, highlighting their potential in cancer therapy. These compounds exhibited good inhibitory activity, underscoring the therapeutic potential of benzamide derivatives in targeting enzymes implicated in disease pathways (Xu et al., 2006).

Anticancer Research

Mohan et al. (2021) synthesized benzamide derivatives to assess their anticancer activity against various human cancer cell lines, indicating the significance of structural modifications in benzamide compounds to enhance their therapeutic efficacy. This study exemplifies the potential of benzamide derivatives in the development of new anticancer agents (Mohan et al., 2021).

Chemosensor Development

Tharmaraj et al. (2012) developed a chemosensor based on a benzamide derivative for selective silver ion detection, demonstrating the application of benzamide compounds in analytical chemistry. The sensor's ability to undergo significant fluorescent enhancement upon Ag(+) ion binding exemplifies the utility of benzamide derivatives in creating sensitive and selective detection tools for metal ions (Tharmaraj et al., 2012).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-methoxy-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-22-17-9-7-14(8-10-17)18(21)20-13-19(23-2)11-15-5-3-4-6-16(15)12-19/h3-10H,11-13H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRUVXBJJWWJZQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCC2(CC3=CC=CC=C3C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-Fluorophenoxy)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2625884.png)

![N-(2,6-Dimethylphenyl)-2-{[7-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2625886.png)

![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2625903.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2625905.png)

![ethyl 2-(2-((2-methyl-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2625906.png)